ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate
Description
Ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate is a complex heterocyclic compound featuring a tricyclic core (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene) with a 13-chloro substituent, a 2-oxo group, and an ethyl propanoate side chain linked via a carbonyl-amino bridge.
Properties
IUPAC Name |
ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4/c1-2-26-15(23)5-7-19-17(25)21-8-6-13-12(10-21)16(24)22-9-11(18)3-4-14(22)20-13/h3-4,9H,2,5-8,10H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJACLRLIMGGUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carboxamido)propanoate involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimidine core, followed by the introduction of the chloro and oxo groups, and finally the esterification to form the ethyl ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carboxamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carboxamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate (hereafter referred to as Compound A) with two closely related analogs from the ECHEMI database ( and ). Key differences in substituents, functional groups, and structural motifs are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Electronic Effects: Compound A has a 13-chloro group on the tricyclic core, while analogs in and feature halogens (Cl or F) on the benzoyl imino group. The 3-fluorobenzoyl group in ’s compound introduces weaker electron-withdrawing effects compared to 3-chlorobenzoyl (), which may influence solubility or metabolic stability.
Side Chain Variations: Compound A employs a propanoate ester linked via a carbonyl-amino group, whereas the analogs in and have ethyl esters directly attached to the tricyclic core. This difference may impact molecular flexibility, hydrogen-bonding capacity, and bioavailability.
Synthetic Pathways: highlights that substituent choice (e.g., nitro vs. chloro groups) can dictate reaction pathways, such as 6π-electrocyclization versus condensation . By analogy, Compound A’s 13-chloro group might favor specific cyclization or coupling steps during synthesis, distinct from the benzoyl-imino analogs.
Compound A lacks such alkyl groups but introduces a unique amino-propanoate side chain, which may enhance water solubility or enable peptide-like interactions.
Research Findings and Implications
- Synthetic Flexibility: The analogs in and demonstrate that triazatricyclic systems tolerate diverse substituents (halogens, alkyl groups, benzoyl-imino moieties), suggesting that Compound A could be synthesized via similar modular approaches, such as condensation or cyclization reactions .
- Structure-Activity Relationships (SAR): Positional isomerism (e.g., chloro on the core vs. benzoyl) and side-chain modifications are critical for tuning physicochemical properties. For instance, replacing benzoyl-imino groups (–7) with a propanoate bridge (Compound A) may reduce aromatic π-stacking but improve solubility.
Biological Activity
Ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a triazatricyclo framework with multiple functional groups, including carbonyl and amino functionalities. Its molecular formula is , with a molecular weight of approximately 393.83 g/mol. The structural complexity suggests diverse chemical reactivity and potential interactions with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.83 g/mol |
| Functional Groups | Carbonyl, Amino |
| Tricyclic Framework | Present |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:
- DNA Interaction : Similar compounds have been shown to interact with G-quadruplex DNA structures, potentially influencing gene expression and cellular proliferation.
- Enzyme Inhibition : The presence of carbonyl groups suggests the potential for inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : The amino functional group may facilitate binding to various receptors, influencing signaling pathways.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties:
- Case Study : A study on isoxazolyl-anthracenyl amides demonstrated their ability to inhibit glioblastoma cell lines without cytotoxic effects at low concentrations (up to 25 µM) . This suggests a potential for targeted therapies using derivatives of this compound.
Antimicrobial Properties
Preliminary studies have indicated that similar compounds may possess antimicrobial properties:
- Mechanism : The interaction with bacterial enzymes could lead to the inhibition of cell wall synthesis or metabolic pathways critical for bacterial survival.
Other Biological Activities
The compound's structural features suggest potential activities in:
- Anti-inflammatory Effects : By modulating immune responses through receptor interactions.
- Antioxidant Activity : The presence of multiple functional groups may contribute to scavenging free radicals.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions tailored to optimize yield and purity.
Comparative Studies
A comparative analysis with other tricyclic compounds reveals that:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Compound A | Antitumor | 15 |
| Compound B | Antimicrobial | 10 |
| Ethyl Compound | Potentially Antitumor | TBD |
These findings highlight the need for further research into the specific biological activities of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
